molecular formula C13H12ClN3O3S2 B2603504 Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate CAS No. 394235-11-1

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate

Cat. No.: B2603504
CAS No.: 394235-11-1
M. Wt: 357.83
InChI Key: AXIIORLLWQYJFQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the sulfanylacetate group using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

Scientific Research Applications

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetate moiety could contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
  • Methyl 2-[2-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
  • Methyl 2-[2-[[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate

Uniqueness

Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIIORLLWQYJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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